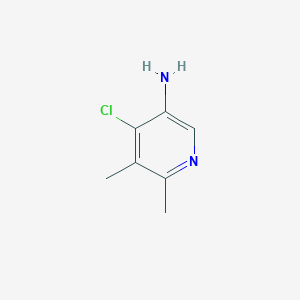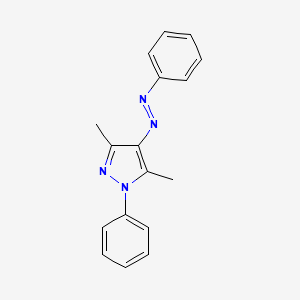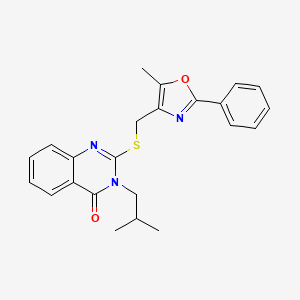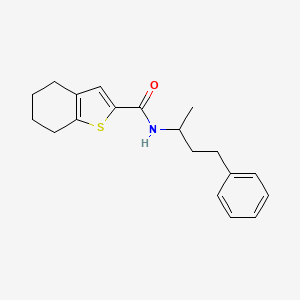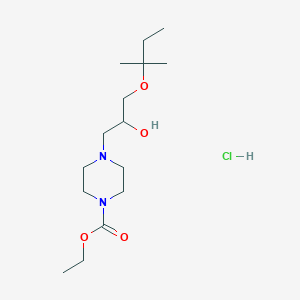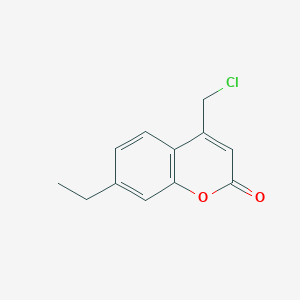![molecular formula C15H13N7O2S B2564799 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1904178-39-7](/img/structure/B2564799.png)
6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. Triazoles, for instance, can undergo a variety of reactions including N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens1.
科学的研究の応用
Chemical Reactivity and Synthesis
Compounds with structures related to the queried chemical, such as 1,2,4-triazoles and pyridazine derivatives, are subjects of significant interest in organic synthesis and chemical research. These heterocyclic compounds exhibit diverse reactivity profiles that make them valuable intermediates in the synthesis of more complex molecules. For instance, 1,2,4-triazole derivatives are known for their antioxidant activities and have been compared to biogenic amino acids like cysteine due to their free SH-group, implying a potential for the development of compounds with significant biological activities (Kaplaushenko, 2019). Furthermore, the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied, indicating the prospects of search in this direction for pharmaceutical, medical, and other applications (Parchenko, 2019).
Biological Activities and Applications
The biological significance of compounds within the related structural framework is vast. For example, the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus highlights their potential as novel anti-S. aureus agents, capable of addressing antibiotic resistance (Li & Zhang, 2021). Similarly, compounds featuring the 1,2,4-triazole motif are explored for their antitubercular activity, demonstrating significant efficacy against various mycobacterial strains, which serves as a cornerstone for designing new anti-TB compounds (Asif, 2014).
Potential in Drug Discovery and Development
The exploration of heterocyclic compounds, including those related to the queried molecule, in drug discovery, is a dynamic area of research. These compounds often serve as the basis for developing new medications due to their diverse pharmacological properties. For instance, the functional chemical groups in heterocycles are pivotal in synthesizing novel central nervous system (CNS) acting drugs, suggesting a wide range of effects from antidepressant and anticonvulsant to anxiolytic activities (Saganuwan, 2017).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their exact structure and biological activity. Some triazoles are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be hazardous1.
将来の方向性
The future directions in the research of such compounds could involve the synthesis of new derivatives with improved biological activity, the development of more efficient synthesis methods, or the exploration of new biological activities.
特性
IUPAC Name |
6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUORWDZPIYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)
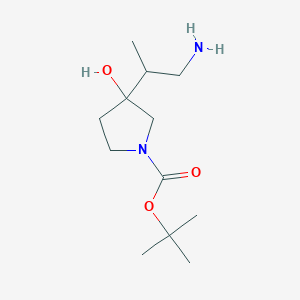
![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)
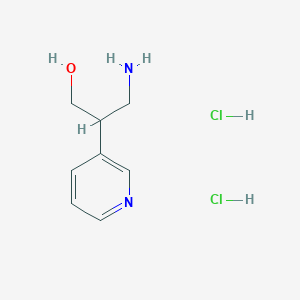
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
